molecular formula C26H24N2O2 B7706199 N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide

Cat. No. B7706199
M. Wt: 396.5 g/mol
InChI Key: CUXQPGKSVHQUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, also known as DMQD, is a chemical compound that has gained significant attention in the field of scientific research. DMQD is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide acts as a competitive inhibitor of PTP1B, which dephosphorylates insulin receptor substrate-1 (IRS-1) and inhibits insulin signaling. N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide binds to the catalytic site of PTP1B and prevents its interaction with IRS-1, thereby enhancing insulin signaling and glucose uptake. N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide also activates AMP-activated protein kinase (AMPK), which promotes glucose uptake and fatty acid oxidation in skeletal muscle.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle and liver cells. N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide also promotes adipocyte differentiation and reduces adiposity in animal models of obesity. Furthermore, N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice and rats. N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has also been reported to have anti-inflammatory and antioxidant effects in various cell types.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for investigating the role of PTP1B in insulin signaling and glucose homeostasis. N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been extensively studied in vitro and in vivo, and its effects on glucose metabolism and insulin sensitivity have been well characterized. However, N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide also has potential off-target effects on other protein tyrosine phosphatases, which should be taken into consideration when interpreting experimental results.

Future Directions

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent for the treatment of metabolic disorders. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, as well as investigating its long-term effects on glucose metabolism and insulin sensitivity. N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide may also have potential applications in other areas of research, such as cancer and neurodegenerative diseases, where PTP1B has been implicated in disease pathogenesis.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carbaldehyde and 2,4-dimethylaniline, followed by the reaction with benzoyl chloride. The final product is obtained by recrystallization from ethanol. This method has been optimized to achieve high yields and purity of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. PTP1B inhibition by N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide leads to enhanced insulin signaling, glucose uptake, and glycogen synthesis in skeletal muscle and liver cells. N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide also promotes adipocyte differentiation and reduces adiposity in animal models of obesity. Furthermore, N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice and rats.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-12-13-23(19(3)14-17)28(26(30)20-9-5-4-6-10-20)16-22-15-21-11-7-8-18(2)24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXQPGKSVHQUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.